An In-depth Technical Guide to 1,3-Dichloro-6,7-difluoroisoquinoline: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 1,3-Dichloro-6,7-difluoroisoquinoline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-dichloro-6,7-difluoroisoquinoline (CAS 2092310-58-0), a strategically functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry. While specific literature on this exact molecule is sparse, this document, grounded in established synthetic methodologies for related isoquinolines, offers a robust framework for its synthesis, characterization, and potential applications. By examining the reactivity of analogous structures, we extrapolate the utility of this compound, particularly as an intermediate for the development of novel kinase inhibitors and other therapeutic agents. This guide is intended to serve as a foundational resource for researchers looking to leverage the unique chemical architecture of 1,3-dichloro-6,7-difluoroisoquinoline in their drug discovery programs.
Introduction: The Isoquinoline Scaffold in Medicinal Chemistry
The isoquinoline nucleus is a prominent structural motif in a vast array of natural products and synthetic compounds that exhibit significant biological activities.[1][2] This heterocyclic scaffold is a key component in numerous pharmaceuticals, including analgesics, antihypertensives, and anticancer agents.[1][2] The versatility of the isoquinoline ring system allows for extensive chemical modification, enabling the fine-tuning of its electronic and steric properties, thereby modulating its biological effects and chemical reactivity.[1] The presence of halogen atoms, such as in 1,3-dichloro-6,7-difluoroisoquinoline, offers multiple avenues for further chemical transformations, making it a valuable building block in drug discovery and materials science.
Physicochemical Properties
| Property | Predicted Value |
| CAS Number | 2092310-58-0 |
| Molecular Formula | C₉H₃Cl₂F₂N |
| Molecular Weight | 234.03 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) and poorly soluble in water. |
| pKa | The isoquinoline nitrogen is weakly basic. |
Proposed Synthetic Pathway
The synthesis of 1,3-dichloro-6,7-difluoroisoquinoline can be approached through a multi-step sequence, leveraging established methods for the construction of substituted isoquinolines. A plausible and efficient route would involve a palladium-catalyzed reaction followed by a cyclization and subsequent chlorination.
Overview of the Synthetic Strategy
The proposed synthesis starts from commercially available 3,4-difluoroaniline and proceeds through the formation of an N-acyl intermediate, followed by a Vilsmeier-Haack type cyclization and subsequent chlorination to yield the target compound. This approach offers a convergent and adaptable route to this highly functionalized isoquinoline.
Caption: Proposed synthetic pathway for 1,3-Dichloro-6,7-difluoroisoquinoline.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-(3,4-difluorophenyl)acetamide
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To a solution of 3,4-difluoroaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add acetic anhydride (1.2 eq).
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The reaction can be catalyzed by a small amount of a base like triethylamine or pyridine.
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Stir the reaction mixture at room temperature for 2-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of 6,7-Difluoro-1,3(2H,4H)-isoquinolinedione
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Prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq) to ice-cold N,N-dimethylformamide (DMF, 3.0 eq).
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To this reagent, add N-(3,4-difluorophenyl)acetamide (1.0 eq) portion-wise, maintaining a low temperature.
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After the addition is complete, heat the reaction mixture to 80-90 °C for several hours.
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Monitor the cyclization by TLC or LC-MS.
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Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
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The solid precipitate of 6,7-difluoro-1,3(2H,4H)-isoquinolinedione is collected by filtration, washed with water, and dried.
Step 3: Synthesis of 1,3-Dichloro-6,7-difluoroisoquinoline
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In a round-bottom flask equipped with a reflux condenser, suspend 6,7-difluoro-1,3(2H,4H)-isoquinolinedione (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).
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Optionally, a catalytic amount of a tertiary amine (e.g., N,N-diethylaniline) can be added to facilitate the reaction.
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Heat the mixture to reflux (around 110 °C) for 4-6 hours.
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Monitor the reaction for the disappearance of the starting material.
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After completion, carefully remove the excess POCl₃ under reduced pressure.
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The residue is then cautiously quenched by pouring it onto ice-water, which will lead to the precipitation of the crude 1,3-dichloro-6,7-difluoroisoquinoline.
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Collect the solid product by filtration, wash thoroughly with water, and dry.
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Further purification can be achieved by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Reactivity and Potential Transformations
The chemical reactivity of 1,3-dichloro-6,7-difluoroisoquinoline is dictated by the presence of two reactive chloro-substituents and the difluorinated benzene ring. The chlorine atoms at the C1 and C3 positions are susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions. It is anticipated that the C1 position will be more reactive than the C3 position towards nucleophiles, a phenomenon observed in related 1,3-dichloroisoquinolines.[3]
Caption: Potential reaction pathways for 1,3-Dichloro-6,7-difluoroisoquinoline.
Nucleophilic Aromatic Substitution (SNA_r_)
The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring and the fluorine atoms on the benzene ring activates the chloro-substituents towards nucleophilic attack. This allows for the displacement of the chlorine atoms by a variety of nucleophiles, including amines, alcohols, and thiols, to generate a diverse library of substituted isoquinolines.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituents are excellent handles for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of complex molecular architectures.
Potential Applications in Drug Discovery
The highly functionalized core of 1,3-dichloro-6,7-difluoroisoquinoline makes it an attractive starting material for the synthesis of novel therapeutic agents.
Intermediate for Kinase Inhibitors
Many kinase inhibitors feature a substituted heterocyclic core. The 1,3-dichloro-6,7-difluoroisoquinoline scaffold provides multiple points for diversification to optimize binding to the ATP-binding pocket of various kinases. The strategic placement of substituents can lead to the development of potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases. The synthesis of 6-aminoisoquinoline from 1,3-dichloro-6-nitroisoquinoline as a crucial intermediate for kinase inhibitors has been documented in patent literature.[1]
Antiviral and Antimicrobial Agents
Isoquinoline derivatives have been reported to possess a broad spectrum of antimicrobial and antiviral activities.[2] The unique electronic properties conferred by the dichloro and difluoro substitutions could lead to the discovery of novel compounds with enhanced potency against various pathogens.
CNS-Active Agents
The isoquinoline scaffold is also present in compounds with activity in the central nervous system. The lipophilicity and metabolic stability of molecules can be modulated by the introduction of fluorine atoms, making 1,3-dichloro-6,7-difluoroisoquinoline an interesting template for the design of novel CNS-active agents.
Characterization
A comprehensive characterization of 1,3-dichloro-6,7-difluoroisoquinoline would involve a combination of spectroscopic and analytical techniques to confirm its structure and purity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the benzene ring would appear as complex multiplets due to H-F and H-H coupling. |
| ¹³C NMR | Resonances for the nine carbon atoms, with characteristic shifts for carbons attached to chlorine and fluorine, showing C-F coupling. |
| ¹⁹F NMR | Two distinct resonances for the two non-equivalent fluorine atoms, likely showing coupling to each other and to adjacent protons. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, with a characteristic isotopic pattern for the two chlorine atoms. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=C and C=N stretching in the aromatic system, as well as C-Cl and C-F stretching vibrations. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the synthesized compound. |
Safety and Handling
While specific toxicity data for 1,3-dichloro-6,7-difluoroisoquinoline is not available, it should be handled with the standard precautions for a novel chemical compound. It is advisable to treat it as a potential irritant to the skin, eyes, and respiratory tract.[4] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
1,3-Dichloro-6,7-difluoroisoquinoline represents a promising, yet underexplored, building block for medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its highly functionalized structure offers numerous avenues for the creation of diverse molecular libraries. The insights provided in this guide, based on the known chemistry of related isoquinolines, are intended to empower researchers to unlock the full potential of this versatile scaffold in the pursuit of novel therapeutics.
References
- Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones - PMC. (n.d.).
- Synthesis of Substituted Isoquinolines by Electrophilic Cyclization of Iminoalkynes | The Journal of Organic Chemistry - ACS Publications. (2002, April 24).
- Isoquinoline synthesis - Organic Chemistry Portal. (n.d.).
- (PDF) An efficient synthesis of substituted isoquinolines - Academia.edu. (n.d.).
- Synthesis of Substituted Isoquinolines and Isoquinolones (Previous and Present work) - ResearchGate. (n.d.).
- An In-depth Technical Guide on 3,4-Dichloro-7-(trifluoromethyl)quinoline Derivatives and Analogs for Drug Discovery Professional - Benchchem. (n.d.).
- An In-depth Technical Guide to 1,3-Dichloro-6-nitroisoquinoline: Discovery, Synthesis, and Properties - Benchchem. (n.d.).
- Cas 552331-05-2,6-Bromo-1,3-dichloroisoquinoline | lookchem. (n.d.).
- Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC. (2022, March 19).
- 1,3-Dichloroisoquinoline 97 7742-73-6 - Sigma-Aldrich. (n.d.).
- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. (n.d.).
- Synthesis of 2,7-dichloro-6-fluoro-3-formyl-1,4-dihydro quinoline - PrepChem.com. (n.d.).
- Synthesis of (3-(2,7-dichloro-6-fluoroquinolin-3-yl) - ResearchGate. (n.d.).
- (a) 4,7-Dichloroquinoline design inspired by the natural molecule,... - ResearchGate. (n.d.).
- Application Notes and Protocols for the Functionalization of the C1 Position of 1,3-Dichloro-6-nitroisoquinoline - Benchchem. (n.d.).
- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. (2017, January 1).
- SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED- QUINOXALINE DERIVATIVES. (n.d.).
- 1,3-Dichloro-6-Fluoroisoquinoline - IndiaMART. (n.d.).
- SAFETY DATA SHEET. (2012, January 9).
